molecular formula C14H17N3 B15395181 8-(4-Methylpiperazin-1-yl)quinoline

8-(4-Methylpiperazin-1-yl)quinoline

Cat. No.: B15395181
M. Wt: 227.30 g/mol
InChI Key: FCNCADLRUOBECB-UHFFFAOYSA-N
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Description

8-(4-Methylpiperazin-1-yl)quinoline is a heterocyclic compound featuring a quinoline backbone substituted at the 8-position with a 4-methylpiperazine moiety. The 4-methylpiperazine group contributes to the molecule’s basicity and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

8-(4-methylpiperazin-1-yl)quinoline

InChI

InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)13-6-2-4-12-5-3-7-15-14(12)13/h2-7H,8-11H2,1H3

InChI Key

FCNCADLRUOBECB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Quinoline-Piperazine Hybrids

Key structural variations among quinoline-piperazine derivatives include the position of substitution on the quinoline ring, the presence of additional functional groups, and modifications to the piperazine/piperidine moiety. Below is a comparative analysis based on evidence from diverse sources:

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Substituent Position Piperazine/Piperidine Modification Key Functional Groups Notable Properties/Activities Reference
8-(4-Methylpiperazin-1-yl)quinoline 8-position 4-Methylpiperazine None Enhanced solubility; used in chemosensors
3-(4-Methylpiperazin-1-yl)quinoline (35) 3-position 4-Methylpiperazine None Positional isomer; potential variation in receptor binding
4-(Piperazin-1-yl)quinoline 4-position Unsubstituted piperazine None Lower lipophilicity vs. methylated analogs
5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol (5c) 7- and 8-positions 4-Methylpiperazine (via methyl linker) Chloro, hydroxy Anti-cholinesterase activity; improved bioactivity
6-Methoxy-8-(piperazin-1-yl)quinoline 6- and 8-positions Unsubstituted piperazine Methoxy Electron-donating methoxy group may alter reactivity
8-((4-Methylpiperidin-1-yl)sulfonyl)quinoline 8-position 4-Methylpiperidine (sulfonyl linker) Sulfonyl Increased acidity (pKa ~2.97); potential for metal binding
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l) 4-position Piperazine with difluorocyclohexyl ketone Chloro, difluorocyclohexyl Anticancer activity via kinase inhibition

Key Trends and Structure-Activity Relationships (SARs)

Substituent Position: Substitution at the 8-position (as in the target compound) is common in chemosensors and neuroactive agents due to optimal steric and electronic alignment . 4-position substitution (e.g., 4-(piperazin-1-yl)quinoline) is associated with DNA intercalation but reduced lipophilicity compared to methylated derivatives .

Piperazine Modifications: 4-Methylpiperazine: Enhances lipophilicity and membrane permeability compared to unsubstituted piperazine, as seen in this compound . Piperidine vs. Piperazine: Piperidine derivatives (e.g., 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline) exhibit distinct electronic profiles due to the absence of a second nitrogen atom, affecting solubility and target interactions .

Functional Group Effects: Chloro Substituents: Electron-withdrawing groups (e.g., in 5c) enhance stability and receptor affinity . Methoxy Groups: Electron-donating substituents (e.g., in 6-methoxy-8-piperazinylquinoline) may modulate redox properties and metabolic stability .

Linker Variations: Direct attachment of piperazine (as in the target compound) vs. methyl or sulfonyl linkers (e.g., 5c and 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline) alters conformational flexibility and binding kinetics .

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